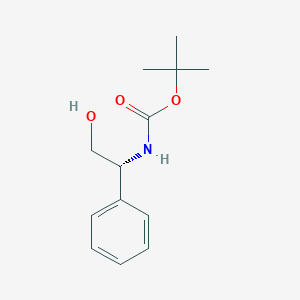

BOC-D-Phenylglycinol

Beschreibung

Significance of Chirality in Chemical Synthesis and Biological Systems

Chirality is a fundamental property of molecules that exist as non-superimposable mirror images, known as enantiomers. numberanalytics.com This asymmetry is of paramount importance in both chemical synthesis and biological systems. chiralpedia.com In nature, many essential biomolecules, including amino acids, sugars, and the building blocks of DNA, are chiral. numberanalytics.com Biological systems, which are themselves chiral, often exhibit a high degree of stereospecificity, meaning they interact differently with each enantiomer of a chiral compound. pressbooks.pub

This specificity is evident in molecular recognition processes, such as the binding of a substrate to an enzyme or a ligand to a receptor. numberanalytics.comchiralpedia.com Consequently, the two enantiomers of a chiral drug can have vastly different pharmacological effects, with one providing a therapeutic benefit while the other may be inactive or even harmful. numberanalytics.comchiralpedia.com This reality underscores the critical need for asymmetric synthesis, which aims to produce a specific enantiomer of a chiral molecule, thereby enhancing the efficacy and safety of pharmaceuticals. chiralpedia.com

Role of BOC-D-Phenylglycinol as a Chiral Building Block

This compound serves as a valuable chiral building block in asymmetric synthesis. vulcanchem.comchemimpex.com Its defined stereochemistry allows chemists to introduce a specific spatial arrangement into a new molecule, influencing the stereochemical outcome of a reaction to favor the formation of one enantiomer over the other. vulcanchem.com This capability is particularly crucial in the synthesis of pharmaceutically active compounds where the biological activity is often dependent on the molecule's three-dimensional structure. vulcanchem.com

The compound's utility extends to various applications in organic synthesis. It is used in peptide synthesis, where the BOC group acts as a protecting group for the amine, allowing for controlled modifications of amino acids. chemimpex.com Furthermore, this compound is employed in the development of new drugs, contributing to the synthesis of stereochemically pure drug candidates. vulcanchem.com Its functional groups, the primary alcohol and the N-Boc protected amine, provide sites for further chemical transformations, making it a versatile tool for constructing complex molecules. vulcanchem.com

Historical Context of Phenylglycinol Derivatives in Asymmetric Synthesis

The use of chiral compounds derived from amino acids as auxiliaries and building blocks in asymmetric synthesis has a rich history. Phenylglycinol and its derivatives have been instrumental in the development of methods to control the stereochemistry of chemical reactions. Early approaches to obtaining enantiomerically pure compounds often involved the resolution of racemic mixtures, a process that can be inefficient. chim.it The development of chiral auxiliaries, such as those derived from phenylglycinol, provided a more direct route to asymmetric synthesis. chim.it

Research has demonstrated the use of (R)-phenylglycinol in the synthesis of chiral isoindolinones and as a precursor for creating more complex chiral lactams. chim.itresearchgate.net These lactams have, in turn, been used as scaffolds for the enantioselective synthesis of various alkaloids and other biologically active piperidine-containing compounds. researchgate.netacs.org The ability to convert phenylglycinol-derived lactams into enantiopure open-chain building blocks has further expanded their utility in the synthesis of complex natural products. tesisenred.net The historical and ongoing research into phenylglycinol derivatives highlights their enduring importance in the field of asymmetric synthesis, enabling the creation of a wide array of stereochemically defined molecules. researchgate.netresearchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-11(9-15)10-7-5-4-6-8-10/h4-8,11,15H,9H2,1-3H3,(H,14,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBDIOGYTZBKRGI-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426847 | |

| Record name | tert-Butyl [(1R)-2-hydroxy-1-phenylethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102089-74-7 | |

| Record name | 1,1-Dimethylethyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102089-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-2-((N-tert-Butoxycarbonyl)amino)-2-phenylethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102089747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl [(1R)-2-hydroxy-1-phenylethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-[(1R)-2-hydroxy-1-phenylethyl]-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-2-[(N-tert-Butoxycarbonyl)amino]-2-phenylethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G846LR8HDC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Boc D Phenylglycinol and Its Derivatives

Traditional Chemical Synthesis Routes

The conventional preparation of BOC-D-Phenylglycinol and its derivatives relies on established organic chemistry transformations. These routes typically begin with a commercially available chiral precursor, D-phenylglycine, and involve a sequence of reduction and protection steps.

Reduction of Commercially Available Amino Acids with Hydride Reagents

A primary strategy for synthesizing D-phenylglycinol, the precursor alcohol to this compound, is the reduction of the carboxylic acid group of D-phenylglycine or its ester derivatives. This transformation is commonly achieved using powerful hydride-donating reagents.

One established method involves the direct reduction of N-Boc-D-phenylglycine methyl ester. clockss.org In a typical procedure, the ester is dissolved in a solvent mixture, often tetrahydrofuran (B95107) (THF) and ethanol. The reduction is then carried out using sodium borohydride (B1222165) (NaBH₄) in the presence of lithium chloride (LiCl). clockss.orgnih.gov The reaction is generally performed at a reduced temperature (e.g., below 0°C) to control its reactivity. clockss.org This process efficiently converts the methyl ester into the primary alcohol, yielding N-Boc-D-phenylglycinol directly. clockss.org

Alternatively, unprotected D-phenylglycine can be reduced. More potent reducing agents like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran (B86392) complex (BH₃-THF) are often necessary for the reduction of the free carboxylic acid. vulcanchem.comguidechem.com Following the reduction to D-phenylglycinol, the resulting amino alcohol requires purification before the subsequent protection step. guidechem.com

Table 1: Comparison of Hydride Reagents for Amino Acid/Ester Reduction

| Reagent | Substrate | Typical Solvents | Key Features |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) / Lithium Chloride (LiCl) | Amino Ester (e.g., N-Boc-D-phenylglycine methyl ester) | THF/Ethanol | Milder conditions, good for ester reduction. clockss.orgnih.gov |

| Lithium Aluminum Hydride (LiAlH₄) | Amino Acid (e.g., D-phenylglycine) | THF, Diethyl ether | Highly reactive, reduces carboxylic acids and esters. vulcanchem.com |

Boc Protection Strategies

The protection of the amine functionality as a tert-butoxycarbonyl (Boc) carbamate (B1207046) is a critical step in the synthesis. This group is favored for its stability under a wide range of reaction conditions, except for acidic environments, which allows for its selective removal. wuxibiology.comorganic-chemistry.org The protection can be performed either before the reduction of the carboxylic acid or after the formation of the amino alcohol.

The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate, often referred to as Boc anhydride (B1165640) or (Boc)₂O. organic-chemistry.orgnumberanalytics.com The reaction involves the nucleophilic attack of the amine onto one of the carbonyl carbons of (Boc)₂O. commonorganicchemistry.com This process results in the formation of a stable carbamate. The byproducts of this reaction are carbon dioxide and tert-butanol. commonorganicchemistry.com For amino alcohols like D-phenylglycinol, this method provides excellent chemoselectivity, with the amine reacting preferentially over the less nucleophilic alcohol group. organic-chemistry.org In some cases, particularly with less reactive amines or to ensure complete reaction, a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) may be employed. numberanalytics.comcommonorganicchemistry.com

The efficiency and rate of the Boc protection reaction are significantly influenced by the choice of solvent and the presence of a base. numberanalytics.com

A variety of solvents can be used, with dichloromethane (B109758) (DCM) and tetrahydrofuran (THF) being common choices for their inertness and ability to dissolve the reactants. guidechem.comnumberanalytics.com Research has shown that alcoholic solvents, such as methanol (B129727) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), can dramatically accelerate the rate of Boc protection for amines. wuxibiology.comorganic-chemistry.org This catalytic effect is attributed to the alcohol's ability to stabilize the transition state via hydrogen bonding. wuxibiology.com In some cases, using an alcoholic solvent can eliminate the need for an additional base. wuxibiology.com

Bases are frequently added to neutralize the acidic proton of the amine, facilitating its nucleophilic attack. Triethylamine (B128534) (NEt₃) and pyridine (B92270) are commonly used stoichiometric bases. guidechem.comnumberanalytics.com For more challenging substrates where the amine is weakly nucleophilic, a catalytic amount of a stronger nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) is often added. numberanalytics.com DMAP functions by first reacting with (Boc)₂O to form a more reactive Boc-pyridinium intermediate, which is then readily attacked by the amine. commonorganicchemistry.com

Table 2: Effect of Solvents and Bases on Boc Protection

| Solvent | Base/Catalyst | Substrate Type | Observations |

|---|---|---|---|

| Dichloromethane (DCM) | Triethylamine (NEt₃) | Primary Amines/Amino Alcohols | Standard, effective conditions. guidechem.com |

| Tetrahydrofuran (THF) | Pyridine | Primary Amines | Common aprotic solvent choice. numberanalytics.com |

| Methanol (MeOH) | None | Aromatic Amines | Significant rate enhancement observed. wuxibiology.com |

| Dichloromethane (DCM) | DMAP (catalytic) | Sterically Hindered/Weakly Nucleophilic Amines | Accelerates reaction for challenging substrates. numberanalytics.comcommonorganicchemistry.com |

Using Di-tert-butyl Dicarbonate (Boc)2O

Biocatalytic Approaches to this compound Synthesis

In alignment with the principles of green chemistry, biocatalytic methods offer a sustainable alternative to traditional synthesis. mdpi.com These approaches utilize enzymes to perform chemical transformations with high stereo- and regioselectivity under mild conditions.

Transamination Reactions with Transaminase Enzymes

Transaminase (TA) enzymes are powerful biocatalysts for the asymmetric synthesis of chiral amines, which are precursors to compounds like this compound. worktribe.com These pyridoxal-5'-phosphate (PLP) dependent enzymes catalyze the transfer of an amino group from an amine donor (such as isopropylamine, L-alanine, or lysine) to a prochiral ketone acceptor. tdx.catmdpi.com

The synthesis of D-phenylglycinol via this route would involve the enantioselective amination of a prochiral keto-alcohol, such as 2-hydroxy-1-phenylethanone. An (R)-selective ω-transaminase would be required to install the amino group with the desired stereochemistry. The reaction equilibrium can be unfavorable, but this challenge is often overcome by using a large excess of the amine donor or by employing a second enzyme in a cascade to remove the ketone byproduct, thereby driving the reaction to completion. tdx.catnih.gov For instance, the use of lysine (B10760008) as an amine donor is advantageous because its ketone byproduct cyclizes, shifting the equilibrium forward. nih.gov

While direct biocatalytic synthesis of this compound in a single step is not commonly reported, the enzymatic synthesis of the D-phenylglycinol precursor is a viable and attractive strategy. guidechem.com Following the transamination reaction, the resulting D-phenylglycinol can be isolated and then subjected to the chemical Boc protection methods described previously. The broad substrate spectrum and engineerability of transaminases make them highly valuable tools for accessing a wide range of chiral amino alcohols. mdpi.commdpi.com

Table 3: Components of a Transaminase-Catalyzed Reaction for Chiral Amino Alcohol Synthesis

| Component | Function | Example |

|---|---|---|

| Enzyme | ω-Transaminase (ω-TA) | Catalyzes the asymmetric transfer of an amino group. (R)-selective variants from organisms like Arthrobacter sp. are known. mdpi.com |

| Substrate | Prochiral Keto-alcohol | The carbonyl compound that receives the amino group (e.g., 2-hydroxy-1-phenylethanone). |

| Amine Donor | Source of the Amino Group | Isopropylamine, L-Alanine, (S)-α-Methylbenzylamine, Lysine. nih.govnih.gov |

| Co-factor | Pyridoxal-5'-phosphate (PLP) | Essential for the catalytic activity of the transaminase. mdpi.com |

Derivatization Strategies for this compound

This compound serves as a versatile starting material for the synthesis of various chiral derivatives, which are themselves valuable in organic synthesis.

This compound is a precursor for chiral oxazolidinones. These heterocyclic compounds can be synthesized by reacting the amino alcohol with a suitable carbonyl source. A common method involves heating phenylglycinol with diethyl carbonate in the presence of a base like potassium carbonate (K₂CO₃). chemicalbook.com This reaction proceeds via cyclization to form the 5-membered oxazolidinone ring. chemicalbook.com

The formation of oxazolidines, on the other hand, typically involves the condensation of an amino alcohol with an aldehyde or ketone. mdpi.com The reaction of N-substituted phenylglycinol with aldehydes generally proceeds with high diastereoselectivity, often favoring the cis configuration between the substituents at the C-2 and C-4 positions of the oxazolidine (B1195125) ring. mdpi.com For example, the reaction of N-benzyl-phenylglycinol with the methyl hemiacetal of ethyl glyoxylate (B1226380) has been reported to yield a trans-oxazolidine, although the cis isomer is more commonly observed under different conditions. mdpi.com Liu's team developed a method where the hemiaminal from ethyl bromodifluoroacetate and phenyl iodide reacts with (R)-phenylglycinol to create an oxazolidine intermediate for further reactions like the Strecker synthesis. mdpi.com

A specialized derivatization is the synthesis of N-Boc-2-stannyloxazolidines from this compound. vulcanchem.comuniv-nantes.fr These compounds are efficiently prepared through the transacetalization of (diethoxymethyl)triorganostannanes with N-Boc-(R)-phenylglycinol. acs.org This reaction yields a mixture of two diastereomers, designated cis and trans, based on the relative orientation of the phenyl and triorganostannyl groups on the oxazolidine ring. acs.org

These stannylated oxazolidines are valuable as they can be converted into configurationally stable N-Boc-2-lithiooxazolidines via transmetalation with n-butyllithium at low temperatures (−78 °C). acs.orgfigshare.com The subsequent ring-opening of these stannylated intermediates, often promoted by Lewis acids like boron trifluoride etherate in the presence of organocuprates, produces enantioenriched N-Boc-(α-aminoalkyl)triorganostannanes. acs.orgfigshare.comresearchgate.net

Table 2: Synthesis of N-Boc-2-stannyloxazolidines from N-Boc-(R)-phenylglycinol

| Stannyl Reagent | Reaction Condition | Product | Diastereomeric Outcome | Reference |

|---|---|---|---|---|

| (Diethoxymethyl)tributylstannane | Transacetalization | N-Boc-2-(tributylstannyl)oxazolidine | Mixture of cis and trans isomers | acs.org |

| (Diethoxymethyl)trimethylstannane | Transacetalization | N-Boc-2-(trimethylstannyl)oxazolidine | Mixture of cis and trans isomers | acs.org |

Preparation of Mesylate Derivatives

The hydroxyl group of this compound can be readily converted into a good leaving group, such as a mesylate, to facilitate nucleophilic substitution reactions. The preparation of the mesylate derivative is a key step in the synthesis of several complex molecules, including the drug Elagolix. nih.gov

The synthesis is typically achieved by reacting (−)-N-Boc-D-α-phenylglycinol with methanesulfonyl chloride in the presence of a base. nih.gov A detailed procedure involves dissolving N-Boc-D-phenylglycinol and a base like triethylamine in a solvent such as dimethylformamide, cooling the mixture, and then adding methanesulfonyl chloride while maintaining a low temperature (e.g., below 5 °C). google.com This transformation converts the primary alcohol into a mesylate, activating it for subsequent substitution reactions where it is used to alkylate other nucleophiles. nih.govgoogle.com

Boc D Phenylglycinol As a Chiral Auxiliary in Asymmetric Synthesis

General Principles of Chiral Auxiliary-Mediated Asymmetric Induction

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. numberanalytics.com The fundamental principle behind their effectiveness lies in their ability to create a chiral environment around the reacting center, which energetically favors the approach of reagents from one direction over the other. numberanalytics.com This diastereoselective control is achieved through steric hindrance or by forming a rigid, chelated intermediate that blocks one face of the molecule. chim.itopen.ac.uk

After the desired stereocenter has been created, the chiral auxiliary is cleaved from the product, ideally in a way that does not affect the newly formed chiral center, and can often be recovered for reuse. wikipedia.org The efficiency of a chiral auxiliary is determined by the level of diastereoselectivity it induces and the ease of its attachment and removal. numberanalytics.comwikipedia.org Phenylglycinol-based auxiliaries are widely used due to their effectiveness in inducing high levels of stereoselectivity in various reactions. chim.itwiley-vch.de

Applications in Stereoselective Carbon-Carbon Bond Formation

The formation of carbon-carbon bonds with precise stereochemical control is a cornerstone of modern organic synthesis. BOC-D-Phenylglycinol and its derivatives have proven to be valuable auxiliaries in achieving this goal through several key reaction types.

Stereoselective Alkylation Reactions

The alkylation of enolates derived from amides and lactams is a powerful method for creating new carbon-carbon bonds. When a chiral auxiliary such as (R)-phenylglycinol is incorporated into the amide or lactam, the alkylation can proceed with a high degree of diastereoselectivity. academie-sciences.fracs.org For instance, the alkylation of amide enolates derived from a fluorinated oxazolidine (B1195125) based on (R)-phenylglycinol has been shown to be completely diastereoselective for a range of alkyl halides. academie-sciences.fr Similarly, chiral isoindolinones incorporating a phenylglycinol auxiliary have been successfully alkylated, although sometimes with moderate yields and stereoselectivity. acs.org The stereochemical outcome of these reactions is often dependent on the specific substrate, the nature of the electrophile, and the reaction conditions. nih.gov

Table 1: Examples of Stereoselective Alkylation using Phenylglycinol-Derived Auxiliaries

| Substrate Type | Electrophile (R-X) | Diastereomeric Excess (de) | Reference |

|---|---|---|---|

| Fluorinated Oxazolidine | Me, Et, Allyl, Bn, i-Pr, t-Bu | >99% | academie-sciences.fr |

| Chiral Isoindolinone | Various Alkyl Halides | Moderate to High | acs.orgresearchgate.net |

| Schiff Base of Alanine | Various Electrophiles | High | nih.gov |

Conjugate Addition Reactions to Phenylglycinol-Derived Lactams

Conjugate addition reactions to α,β-unsaturated lactams derived from phenylglycinol provide a reliable method for the stereocontrolled introduction of substituents at the 4-position of a piperidine (B6355638) ring. nih.gov These reactions have been successfully carried out with a variety of nucleophiles, including organocuprates, enolates, and sulfur-stabilized anions. nih.govub.edu The facial selectivity of the nucleophilic attack, either exo or endo, is influenced by several factors, including the nature of the nucleophile, the configuration of the stereocenter at the angular position of the lactam, and the reaction conditions. acs.org For example, the conjugate addition of 2-acetylindole (B14031) enolates to unsaturated oxazolopiperidone lactams has been shown to be highly stereoselective. ub.edu This methodology has been instrumental in the synthesis of enantiopure piperidines, which are key structural motifs in many alkaloids and pharmaceutical agents. nih.govub.edu

Table 2: Stereoselective Conjugate Addition to Phenylglycinol-Derived Lactams

| Nucleophile | Lactam System | Stereochemical Outcome | Reference |

|---|---|---|---|

| 2-Acetylindole Enolate | Oxazolopiperidone | High Diastereoselectivity | ub.edu |

| Organocuprates | Oxazolopiperidone | Stereocontrolled 4-substitution | nih.gov |

| Sulfur-stabilized Anions | Oxazolopiperidone | Stereocontrolled 4-substitution | nih.govacs.org |

| Diethylzinc | N-enoyloxazolidines | up to >90% de | researchgate.net |

Asymmetric Allylation Reactions

Asymmetric allylation is a valuable transformation for the synthesis of chiral homoallylic amines and alcohols. Chiral aldimines derived from phenylglycinol have been shown to undergo highly diastereoselective allylation with reagents like allyl bromide in the presence of indium powder. acs.orgcore.ac.uk These reactions proceed in good yields and with high diastereoselectivity for both aliphatic and aromatic aldimines. acs.org A key advantage is the development of racemization-free protocols for the removal of the phenylglycinol auxiliary. acs.org The stereochemical outcome can be rationalized by a proposed transition state model. acs.org Furthermore, the use of phenylglycinol-derived 'Meyers lactams' in reactions with allyl trimethylsilane (B1584522) has been a key step in the total synthesis of natural products like halichlorine. rsc.org

Stereoselective Heteroatom Introduction

Beyond carbon-carbon bond formation, this compound and its derivatives are also effective in directing the stereoselective introduction of heteroatoms.

Epoxidation Reactions

Asymmetric epoxidation is a critical reaction for the synthesis of chiral epoxides, which are versatile synthetic intermediates. The use of chiral auxiliaries derived from phenylglycinol has been shown to be a promising strategy for achieving high stereoselectivity in epoxidation reactions mediated by ammonium (B1175870) ylides. rsc.orgrsc.org In these reactions, the phenylglycinol auxiliary directs the approach of the ylide to the aldehyde, resulting in the formation of glycidic amides with high diastereoselectivity. rsc.org Research has indicated that the stereochemical outcome is primarily controlled by the configuration of the phenylglycinol moiety. rsc.orgrsc.org Phenylglycinol-based auxiliaries have been found to be superior to other common auxiliaries like Evans or pseudoephedrine-based systems in these transformations. rsc.org

Aziridination Reactions

The use of this compound as a chiral auxiliary has proven to be a superior strategy for the asymmetric synthesis of aziridines, which are valuable three-membered heterocyclic building blocks. Research has demonstrated that in ammonium ylide-mediated reactions, phenylglycinol-based auxiliaries afford good to excellent stereoselectivities, often outperforming other common auxiliaries like those based on Evans or pseudoephedrine. rsc.orgnih.gov This methodology has been successfully applied to produce chiral aziridines with high levels of stereocontrol. nih.gov

The stereochemical outcome of these aziridination reactions is highly dependent on the nature of the protecting group on the imine substrate. For instance, the reaction of a phenylglycinol-derived chiral amide with an N-tosyl imine leads to the corresponding trans-aziridine with high selectivity. nih.gov Conversely, changing the protecting group to a tert-butyloxycarbonyl (Boc) group on the imine can lead to a more complex product mixture. In one study, the reaction with an N-Boc imine yielded the major trans-aziridine, but was also accompanied by the other trans-diastereomer and a small amount of the cis-aziridine. nih.gov

Further research into the synthesis of trifluoromethyl-containing aziridines has also utilized (R)-phenylglycinol methyl ether as a chiral auxiliary. In these reactions, a series of chiral aldimines were reacted with trimethylsulfonium (B1222738) iodide to provide the desired aziridines in good yields and with high diastereomeric ratios. chim.it

| Imine Protecting Group | Product(s) | Selectivity/Yield | Reference |

| N-Tosyl | trans-Aziridine | High selectivity | nih.gov |

| N-Boc | Major trans-aziridine, minor trans- and cis-aziridines | 61% yield (major product) | nih.gov |

| N-Aryl (CF3-substituted) | cis-Aziridine | 92:8 dr | chim.it |

Role in Enantioselective Synthesis of Complex Molecules

Alkaloids and Natural Products Synthesis

Phenylglycinol-derived lactams have been established as exceptionally versatile chiral scaffolds for the enantioselective synthesis of structurally diverse natural products, particularly piperidine-containing alkaloids. ub.eduresearchgate.netnih.gov These lactams, which are readily prepared through a cyclocondensation reaction between a δ-keto acid derivative and phenylglycinol, provide a rigid framework that allows for the highly regio- and stereocontrolled introduction of substituents. ub.edu A key feature of this strategy is the subsequent reductive cleavage of the chiral auxiliary, where the phenylglycinol unit essentially acts as a "chiral latent form of ammonia (B1221849)," providing access to enantiopure piperidine derivatives with a wide range of substitution patterns. ub.edu

This powerful methodology has enabled the total synthesis of complex alkaloids from various structural classes, including decahydroquinolines, madangamines, and Lycopodium alkaloids. ub.eduresearchgate.net

Decahydroquinoline (B1201275) Ring Systems

The decahydroquinoline (DHQ) ring system is a core structure in many biologically active alkaloids found in terrestrial and marine organisms. core.ac.ukub.edu A general and practical synthetic route to enantiopure 5-substituted cis-decahydroquinolines leverages (R)-phenylglycinol as a key chiral auxiliary. core.ac.uk The cornerstone of this approach is a stereoselective cyclocondensation reaction between a 2-substituted 6-oxocyclohexenepropionate and (R)-phenylglycinol, which efficiently constructs the hydroquinoline system. core.ac.uk

This strategy has been successfully applied to the synthesis of dendrobatid alkaloids through a biomimetic approach that mimics the proposed biosynthetic pathway. researchgate.net The process involves a double cyclocondensation reaction using (R)-phenylglycinol as a chiral source of ammonia with a 1,5-polycarbonyl derivative, effectively assembling the hydroquinoline core. researchgate.net The versatility of phenylglycinol-derived scaffolds is further demonstrated in the enantioselective synthesis of lepadin alkaloids, which belong to two different diastereoisomeric series but can be synthesized from a common cis-decahydroquinoline (B84933) intermediate derived from an (R)-phenylglycinol-based tricyclic lactam. nih.gov Similarly, the synthesis of cylindricine H, a complex marine alkaloid, was achieved starting from an (R)-phenylglycinol-derived tricyclic lactam, showcasing the scaffold's utility in constructing molecules with challenging quaternary carbon centers. acs.org

| Reactant 1 (δ-Oxo Ester) | Reactant 2 | Product | Yield | Reference |

| 2-Propyl-6-oxocyclohexenepropionate | (R)-Phenylglycinol | Tricyclic lactam (precursor to 5-propyl-cis-DHQ) | 65% | core.ac.uk |

| 2-Aryl-6-oxocyclohexenepropionate | (R)-Phenylglycinol | Tricyclic lactam (precursor to 5-aryl-cis-DHQ) | 55% | core.ac.uk |

| 1,5-Tetracarbonyl compound | (R)-Phenylglycinol | Enantiopure tricyclic lactam (DHQ precursor) | 35% | researchgate.net |

Piperidine-Containing Alkaloids

Phenylglycinol-derived oxazolopiperidone lactams serve as foundational building blocks for the enantioselective synthesis of a broad spectrum of piperidine-containing alkaloids. ub.eduacs.org The inherent conformational rigidity and functionality of these lactams permit the regio- and stereocontrolled placement of various substituents onto the piperidine ring. ub.edu Subsequent reductive removal of the chiral auxiliary unveils the enantiopure piperidine core. ub.edu This strategy has been successfully employed in the synthesis of alkaloids such as (R)-coniine, (2R,6S)-dihydropinidine, and (2R,6R)-solenopsin A. researchgate.net The influence of substituents on the starting lactam scaffold on the stereoselectivity of subsequent alkylation reactions has been systematically studied, allowing for predictable control over the final stereochemistry of cis- and trans-3,5-disubstituted and 2,3,5-trisubstituted piperidines. acs.org

Madangamines Synthesis

The madangamines are a family of complex marine alkaloids characterized by a unique and unprecedented diazapentacyclic framework. nih.govscispace.com The first enantioselective total synthesis of a member of this family, (+)-madangamine D, was accomplished using a strategy that hinged on a this compound-derived bicyclic lactam as the starting enantiopure scaffold. nih.govresearchgate.nettesisenred.net

This synthetic approach involves the initial stereoselective construction of the bridged diazatricyclic ABC core common to all madangamines. nih.govresearchgate.net The starting lactam, obtained from the cyclocondensation of an oxoester with (R)-phenylglycinol, establishes the first critical stereocenter. tesisenred.net From this core, the peripheral macrocyclic D and E rings are subsequently assembled through a series of reactions, including ring-closing metathesis and macolactamization, to complete the pentacyclic structure. scispace.comtesisenred.net This work not only provided the first pure sample of madangamine D but also confirmed the absolute configuration of this alkaloid family. nih.gov Further studies have expanded on this strategy to access advanced tetracyclic intermediates en route to other madangamine alkaloids, such as madangamine A and E. scispace.com

Lycopodium Alkaloids

The synthetic utility of this compound extends to the enantioselective synthesis of phlegmarine-type Lycopodium alkaloids. acs.orgnih.govfigshare.comub.edu Phenylglycinol-derived tricyclic oxazoloquinolone lactams have proven to be multipurpose scaffolds for assembling these structurally diverse alkaloids, which feature a decahydroquinoline ring system. ub.eduub.edu

The synthesis of alkaloids such as (–)-cermizine B, (+)-serratezomine E, and (+)-luciduline begins with the preparation of the requisite chiral lactams. acs.orgub.edu This is achieved through a stereoconvergent cyclocondensation reaction between an appropriately substituted δ-keto ester (often derived from the chiral pool, e.g., (R)-pulegone) and either (R)- or (S)-phenylglycinol. ub.eduacs.orgub.edu Key subsequent steps include the stereoselective elaboration of substituents and the reductive opening of the oxazolidine ring to generate the final cis-decahydroquinoline core of the target alkaloid. acs.orgub.edu

Synthesis of Unnatural Amino Acids and Peptidomimetics

The demand for unnatural amino acids and peptidomimetics has grown substantially due to their importance in drug discovery and materials science. d-nb.info These compounds are used as chiral building blocks and can enhance the properties of peptides, such as stability against enzymatic degradation and improved bioavailability. d-nb.infonih.gov this compound serves as a valuable chiral auxiliary in various synthetic strategies to access these molecules with high optical purity.

One of the prominent methods is the diastereoselective Strecker synthesis. researchgate.net In this approach, an aldehyde is condensed with the chiral amine (derived from this compound) to form a chiral imine. Subsequent addition of cyanide proceeds with high diastereoselectivity, controlled by the chiral auxiliary. The resulting α-amino nitrile can then be hydrolyzed to afford the desired unnatural α-amino acid after the facile removal of the auxiliary. researchgate.net This method has proven effective for the large-scale preparation of optically active α-amino acids, including α-arylglycines. researchgate.net

The utility of this compound extends to the synthesis of fluorinated amino acids. For instance, (R)-phenylglycinol has been used to synthesize enantioenriched β,β-difluorophenylalanine. mdpi.com The synthesis involves the reaction of a hemiaminal with (R)-phenylglycinol to form an oxazolidine intermediate, which then undergoes a Strecker reaction. mdpi.com Similarly, chiral 2-trifluoromethyl-1,3-oxazolidines, prepared from fluoral hemiacetal and (R)-phenylglycinol, have been utilized in asymmetric Reformatsky reactions to produce β-trifluoromethyl-β-amino esters, which are precursors to β-trifluoromethyl-β-amino acids. thieme-connect.com

Furthermore, this compound derivatives have been employed in the synthesis of conformationally restricted amino acids, which are valuable components of peptidomimetics. d-nb.info For example, a derivative of (S)-phenylglycinol was used to synthesize a chiral pyroglutamic acid derivative. beilstein-journals.org The synthesis involved a Reformatsky reaction with a chiral imine derived from (S)-phenylglycinol, followed by cyclization and subsequent transformations to yield the target molecule as a single stereoisomer. beilstein-journals.org

The synthesis of peptidomimetics, which mimic the structure and function of natural peptides, often incorporates unnatural amino acids to introduce specific conformational constraints or functional groups. d-nb.infocsic.esnih.gov The ability to synthesize a diverse range of unnatural amino acids using this compound as a chiral auxiliary directly facilitates the development of novel peptidomimetics with tailored properties.

Table 1: Synthesis of Unnatural Amino Acids using Phenylglycinol Derivatives

| Starting Material | Reagents | Product | Diastereomeric Ratio/ee | Yield | Citation |

|---|---|---|---|---|---|

| Hemiaminal 59, (R)-phenylglycinol | 1. TMSCN, 2. HCl, H₂O | Enantioenriched β,β-difluorophenylalanine | 73% ee | 47% | mdpi.com |

| Chiral 2-trifluoromethyl-1,3-oxazolidine 144 | Ethyl bromoacetate, Zn | (3R)-β-Trifluoromethyl-β-amino ester 146 | 74:26 dr | 42% (for lactam intermediate) | thieme-connect.com |

| Benzaldehyde, (S)-phenylglycinol | 1. MgSO₄, 2. Bromide 7 (Reformatsky), 3. CF₃CO₂H, 4. DBU, 5. Pivaloyl chloride | Chiral pyroglutamic acid precursor 10 | Single diastereomer | Not specified | beilstein-journals.org |

| Aldehydes, α-phenylglycinol | TMSCN, then hydrolysis and auxiliary removal | α-Alkyl/Aryl-α-amino acids | High diastereoselectivity | Good | researchgate.net |

Chiral Amines and Amino Alcohols

Chiral amines and amino alcohols are fundamental building blocks in organic synthesis, frequently appearing in pharmaceuticals and natural products. acs.orgresearchgate.net this compound and its derivatives serve as effective chiral sources and auxiliaries for the stereoselective synthesis of these compounds.

A notable application is in the synthesis of chiral α-trialkyl-α-tertiary amines. acs.orgresearchgate.net A photocatalytic method has been developed where a derivative of (R)-phenylglycinol acts as a chiral amine transfer (CAT) reagent. acs.org This process involves the stereocontrolled addition of α-amino radicals, generated from imines, to alkenes. The phenylglycinol scaffold provides both the nitrogen atom and the crucial stereochemical information, leading to enantioenriched products. acs.orgresearchgate.net

This compound can be converted into chiral oxazolidinone precursors, which are versatile intermediates. google.com For example, N-Boc-L-phenylglycinol can undergo a ring-closing reaction to form (S)-4-phenyl-2-oxazolidinone. google.com These oxazolidinones are widely used as Evans-type chiral auxiliaries in asymmetric alkylations to produce a variety of chiral compounds. researchgate.net

The synthesis of chiral β-amino alcohols has been achieved using this compound-derived oxazolidines. acs.org Treatment of α-alkenyl N-Boc oxazolidines with N-bromosuccinimide leads to the stereoselective formation of epoxy oxazolidines. Subsequent regioselective opening of the epoxide with an azide (B81097) nucleophile, followed by functional group manipulations, yields chiral β-amino alcohols. acs.org This strategy has been applied to the synthesis of intermediates for bioactive molecules like the side chain of taxol. acs.org

Furthermore, chiral aziridines, which are precursors to various amino compounds, can be synthesized diastereoselectively using phenylglycinol derivatives. Chiral imines derived from (R)-phenylglycinol methyl ether react with dimethylsulfonium methylide to produce trifluoromethylated aziridines with good diastereoselectivity. chim.it These aziridines can be further elaborated into other chiral amines and their derivatives. chim.itbeilstein-journals.orgresearchgate.netrsc.org

The conformational rigidity of related structures like cis-1-aminoindan-2-ol, often considered a surrogate for phenylglycinol, highlights the effectiveness of the underlying structural motif in inducing high selectivity in asymmetric syntheses. nih.gov

Table 2: Synthesis of Chiral Amines and Amino Alcohols using Phenylglycinol Derivatives

| Auxiliary/Precursor | Reaction Type | Product Type | Key Findings | Citation |

|---|---|---|---|---|

| (R)-Phenylglycinol methyl ether | Photocatalytic Chiral Amine Transfer | α-Trialkyl-α-tertiary amines | Enantioenriched products via radical addition to alkenes. | acs.orgresearchgate.net |

| N-Boc-L-phenylglycinol | Intramolecular cyclization | Chiral oxazolidinones | Efficient synthesis of versatile chiral auxiliaries. | google.com |

| α-Alkenyl N-Boc oxazolidines | Bromocyclocarbamation, Epoxide opening | Chiral β-amino alcohols | Highly regio- and stereoselective synthesis. | acs.org |

| Chiral imine from (R)-phenylglycinol methyl ether | Reaction with sulfonium (B1226848) ylide | Chiral trifluoromethylated aziridines | Good yield and diastereoselectivity (92:8 dr). | chim.it |

Catalytic Applications Involving Boc D Phenylglycinol Derivatives

Organocatalysis with Phenylglycinol-Derived Structures

Derivatives of phenylglycinol are instrumental in the field of organocatalysis, where small organic molecules are used to accelerate chemical reactions. These catalysts often operate through mechanisms that mimic enzymatic processes, providing high levels of stereocontrol.

Primary Amine Catalysis in Michael Additions

Primary amine organocatalysts derived from amino acids like phenylglycine have been developed to catalyze asymmetric Michael additions. researchgate.net For instance, a chiral catalyst synthesized from tetraoxocalix mdpi.comarene mdpi.comtriazine and (R)-(-)-2-phenylglycinol has been effectively used in the enantioselective Michael addition of dimethylmalonate (B8719724) to conjugated nitroalkenes. dergipark.org.tr This organocatalyst, which contains both an amino and a hydroxyl group, has demonstrated high yields (up to 93%) and excellent enantioselectivities (up to 95% ee). dergipark.org.trdergipark.org.tr The optimization of reaction conditions, including solvent, temperature, and catalyst loading, was crucial to achieving these results, with the best outcomes observed at room temperature in toluene (B28343) with a 10 mol% catalyst loading. dergipark.org.trdergipark.org.tr

A study involving the reaction of trans-β-nitrostyrene with dimethyl malonate using a tetraoxocalix mdpi.comarene mdpi.comtriazine derivative of (R)-(-)-2-phenylglycinol showcased the catalyst's effectiveness. dergipark.org.tr The resulting Michael adducts were obtained in high yields and with significant enantioselectivities. dergipark.org.tr

Table 1: Asymmetric Michael Addition of Dimethyl Malonate to Aromatic Nitroalkenes dergipark.org.trdergipark.org.tr

| Nitroalkene Substrate | Yield (%) | Enantioselectivity (ee %) |

|---|---|---|

| trans-β-nitrostyrene | 85-93 | 78-95 |

| Various aromatic nitroalkenes | 85-93 | 78-95 |

Iminium Activation in Asymmetric Reactions

Phenylglycinol derivatives are utilized as chiral auxiliaries in reactions involving iminium ion intermediates. For example, in the synthesis of α-aminophosphonic acid derivatives, (R)-phenylglycinol reacts with a deprotected acetal (B89532) intermediate under acidic conditions to form an iminium species. mdpi.com The subsequent nucleophilic addition of triethyl phosphite (B83602) proceeds with good yield and diastereoselectivity. mdpi.com The rigid structure provided by the phenylglycinol auxiliary is thought to be crucial for achieving high stereocontrol.

In another instance, imines derived from phenylglycinol can spontaneously cyclize to form oxazolidines. wiley-vch.de Treatment of these oxazolidines with Grignard or organolithium reagents induces a ring-opening to generate a chelated imine-metal alkoxide intermediate, which then undergoes nucleophilic addition with high diastereocontrol. wiley-vch.de

Bifunctional Catalysis

Bifunctional catalysts, which possess two distinct functional groups, can activate both the nucleophile and the electrophile in a reaction. beilstein-journals.org Chiral thiourea (B124793) catalysts derived from hydroquinine (B45883) and L-phenylglycinol have been developed for the aza-Henry reaction. acs.orgsemanticscholar.org These catalysts, which have multiple hydrogen-bond donors, have been shown to be highly effective in the reaction between isatin-derived N-Boc ketimines and nitroalkanes, including long-chain variants, achieving high enantioselectivity (78–99% ee) and excellent diastereoselectivity (up to 99:1). acs.org The success of these catalysts is attributed to their ability to effectively organize the transition state through multiple hydrogen-bonding interactions.

Transition Metal-Catalyzed Asymmetric Transformations

In addition to organocatalysis, BOC-D-Phenylglycinol and its derivatives are pivotal in the design of chiral ligands for transition metal-catalyzed reactions. These ligands coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of the reaction.

Hydrogen Transfer Hydrogenation

Asymmetric transfer hydrogenation is a powerful method for the enantioselective reduction of ketones to chiral alcohols. mdpi.comsciforum.net Ligands derived from this compound have been used in conjunction with ruthenium catalysts for this purpose. For example, dipeptide-analogue ligands prepared from N-Boc-protected amino acids and chiral amino alcohols, including phenylglycinol, have been screened for the reduction of acetophenone. nih.gov The combination of N-Boc-D-alanine and (S)-phenylglycinol proved to be a highly effective ligand, affording excellent enantioselectivity (up to 96% ee). nih.govmdpi.com

Interestingly, the stereochemical outcome of the reduction is primarily determined by the configuration of the amino acid part of the ligand, not the amino alcohol. nih.govmdpi.com Ligands based on L-amino acids typically yield S-configured alcohols, while those based on D-amino acids produce R-configured alcohols. nih.govmdpi.com The rigidity of the ligand structure appears to be a critical factor for high enantioselectivity. mdpi.comsciforum.net When a less rigid ligand like R-phenylglycinol was used, a significant drop in enantiomeric excess was observed (23% ee) compared to a more rigid ligand (91% ee), although the chemical yield remained high. mdpi.comsciforum.net

Table 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone mdpi.comsciforum.netnih.govcmu.edu

| Ligand | Enantiomeric Excess (ee %) |

|---|---|

| N-Boc-L-alanine and (R)-phenylglycinol | up to 98% |

| N-Boc-D-alanine and (S)-phenylglycinol | up to 96% |

| (1R,2S)-Ephedrine | 89% |

| R-phenylglycinol | 23-24% |

Ligand Design and Chiral Information Transfer

The modular nature of ligands derived from this compound allows for systematic tuning of their steric and electronic properties to optimize catalytic performance. acs.org The transfer of chiral information from the ligand to the substrate is a key aspect of asymmetric catalysis. chinesechemsoc.org

In the context of palladium-catalyzed C-H functionalization, phenylglycinol derivatives have been used as substrates to create libraries of functionalized motifs. researchgate.net The picolinamide (B142947) directing group has been employed to achieve site-selective ortho-C-H arylation, alkylation, and halogenation of phenylglycinol substrates. researchgate.net

Furthermore, the design of chiral ligands extends to creating complex architectures. For instance, planar chiral bisoxazoline ligands with a [2.2]paracyclophane backbone have been synthesized from (S)-phenylglycinol. jst.go.jp These ligands have been evaluated in copper-catalyzed asymmetric O-H insertion reactions. jst.go.jp The design of such ligands aims to control the enantioselectivity of the reaction strictly through the planar chirality of the ligand backbone. jst.go.jp

Mechanistic Investigations and Stereochemical Control

Understanding Diastereoselectivity and Enantioselectivity

The inherent chirality of BOC-D-Phenylglycinol makes it an effective chiral auxiliary, capable of inducing stereoselectivity in numerous reactions. vulcanchem.com By guiding the approach of incoming reagents, it leads to the preferential formation of one stereoisomer over others. This is crucial in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry where the biological activity of a molecule is often dependent on its specific stereochemistry. vulcanchem.comslideshare.net

The utility of this compound as a chiral auxiliary has been demonstrated in various synthetic applications, including the stereoselective synthesis of α-amino organolithiums and piperidine (B6355638) derivatives. vulcanchem.comresearchgate.netresearchgate.net For instance, in the synthesis of 2,5-disubstituted pyrrolidines, the condensation of (R)-phenylglycinol with aromatic aldehydes yields chiral imines. Subsequent addition of a Grignard reagent proceeds with high diastereoselectivity to produce chiral (R)-benzylamines, which are key intermediates. acs.org Similarly, in Strecker-type syntheses, the use of α-phenylglycinol as a chiral auxiliary ensures high diastereoselectivity, allowing for the large-scale preparation of optically active α-amino acids. researchgate.net

In the context of the aza-Henry reaction, catalysts derived from L-phenylglycinol have been shown to be effective in promoting both enantio- and diastereoselectivity. acs.org For example, a chiral thiourea (B124793) catalyst derived from hydroquinine (B45883) and L-phenylglycinol facilitated the aza-Henry reaction of N-Boc ketimines with nitroethane, yielding products with high enantiomeric excess (97% ee) and diastereomeric ratio (91:9 dr). acs.org These examples underscore the capacity of the phenylglycinol scaffold to transfer its stereochemical information to new stereogenic centers, thereby controlling the enantioselectivity and diastereoselectivity of the reaction. vulcanchem.com

Influence of Protecting Groups on Stereocontrol

The tert-butoxycarbonyl (BOC) group is one of the most common amine protecting groups in organic synthesis. jk-sci.commasterorganicchemistry.com Its primary function is to shield the amine from participating in unwanted side reactions, and it can be readily removed under acidic conditions. vulcanchem.comjk-sci.com However, the protecting group is not merely a passive spectator; it significantly influences the stereochemical course of reactions. nih.gov

The size and electronic properties of the N-protecting group can alter the conformational preferences of the molecule, thereby dictating the facial selectivity of an attack on a nearby prochiral center. nih.govcsic.es Research has shown that the diastereoselectivity of alkylation reactions involving proline derivatives is dependent on the N-protecting group. nih.gov For instance, alkylation of an N-Boc derivative with certain halides proceeded with retention of configuration, whereas using an N-benzoyl derivative with the same halides led to inversion of configuration with high diastereoselectivity. nih.gov

A study comparing various N-substituted (S)-phenylglycinols revealed that the nature of the substituent strongly affects conformational equilibrium. acs.org While a dimethylamino-substituted derivative without a Boc group followed a predicted conformational model, replacing the Boc group with a smaller acetyl group led to significant deviations from the model. acs.org This highlights that the increased acidity of the hydrogen atom in the carbamate (B1207046) functionality of the N-Boc group can lead to the formation of hydrogen bonds that alter the molecule's preferred conformation and, consequently, the stereochemical outcome. acs.org In some cases, the bulky N-Boc group can also create steric hindrance that influences reaction pathways. nih.gov

| Reaction Type | N-Protecting Group | Stereochemical Outcome | Reference |

| Alkylation of Proline Derivative | N-Boc | Retention of configuration | nih.gov |

| Alkylation of Proline Derivative | N-Benzoyl | Inversion of configuration | nih.gov |

| NMR Analysis with TBBA | N-Boc | Deviation from conformational model | acs.org |

| NMR Analysis with TBBA | N,N-Dimethyl (no Boc) | Followed conformational model | acs.org |

Conformational Analysis and its Impact on the Stereochemical Outcome

The three-dimensional arrangement of a molecule, or its conformation, is a critical factor in determining the stereochemical outcome of a reaction. For this compound and its derivatives, conformational analysis helps to rationalize and predict which diastereomer or enantiomer will be formed preferentially. acs.orgcore.ac.uk

The BOC group itself can influence the conformation of the molecule. For instance, in N-Boc-proline derivatives, the amide bond between the Boc group and the proline nitrogen can exist in either a cis or trans configuration. The ratio of these conformers can significantly impact the molecule's reactivity. csic.es It has been observed that the N-Boc group favors a cis amide bond conformation, which places the bulky tert-butyl group in a position to shield one face of the molecule, thereby directing nucleophilic attack to the more accessible face. csic.es This shielding effect is a key factor in the high selectivity observed in reactions such as saponification. csic.es

In a study involving chiral derivatizing agents, it was suspected that an intramolecular hydrogen bond between the carbamate NH group of (S)-Boc-phenylglycinol and a CF3 group on the agent locked the compound in a specific conformation, leading to an unexpected stereochemical assignment. acs.org This illustrates that non-covalent interactions, dictated by the molecule's conformation, play a crucial role in stereocontrol. acs.org Computational studies have also highlighted the importance of intramolecular hydrogen bonding in rigidifying the transition state during radical additions, which is essential for achieving high stereoselectivity. researchgate.net

Computational Chemistry Approaches to Reaction Pathways

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms and understanding the origins of stereoselectivity. rsc.orgmdpi.com Methods such as Density Functional Theory (DFT) allow researchers to model reaction pathways, calculate the energies of transition states, and analyze the conformations of reactants and intermediates. researchgate.netbenjamin-bouvier.fr

For reactions involving this compound derivatives, computational studies have provided critical insights. In one study on the photocatalytic asymmetric synthesis of α-tertiary amines, DFT calculations were used to model the addition of an α-amino radical to an alkene. researchgate.net The calculations revealed that the lowest energy transition state was stabilized by an intramolecular hydrogen bond between the N-H bond of the radical and a proximal oxygen atom from the phenylglycinol scaffold. This interaction rigidified the transition state, leading to the observed high stereoselectivity. researchgate.net

Computational models have also been used to rationalize the stereochemical outcomes of alkylation reactions. By calculating the energies of different transition states leading to various stereoisomers, researchers can predict which product will be favored. benjamin-bouvier.fr For example, in the alkylation of 2-oxopiperazines, computational results accurately predicted the experimentally observed 98:2 ratio of exo to endo products, attributing the facial discrimination to a delicate balance between steric hindrance and the conformational control of the piperazine (B1678402) ring. benjamin-bouvier.fr Such computational approaches not only support experimental findings but also guide the design of new, more selective catalysts and reactions. rsc.org

Advanced Research Topics and Future Directions

Development of Novel BOC-D-Phenylglycinol-Derived Chiral Scaffolds

This compound serves as a foundational chiral building block for the synthesis of a diverse array of more complex chiral scaffolds. chemimpex.com These scaffolds are instrumental in asymmetric synthesis, acting as chiral auxiliaries, ligands, or templates to control the stereochemical outcome of reactions. chemimpex.comchemimpex.com

Researchers have successfully developed several classes of novel scaffolds from this compound and its parent compound, D-phenylglycinol:

Oxazolopiperidone Lactams: These bicyclic lactams are synthesized through the cyclocondensation of a δ-keto acid derivative with phenylglycinol. ub.edu Their rigid conformation allows for highly regio- and stereocontrolled introduction of substituents onto the piperidine (B6355638) ring. ub.edu This methodology has been pivotal in the enantioselective total synthesis of complex piperidine-containing alkaloids like those in the madangamine, uleine (B1208228), and quebrachamine (B1219942) families. ub.eduresearchgate.net

Chiral Phosphine Ligands: New PHOX (phosphino-oxazoline) ligands incorporating a chiral cyclopropyl (B3062369) backbone have been synthesized starting from (R)-phenylglycinol. beilstein-journals.org These ligands are tested in asymmetric arylation reactions. beilstein-journals.org Additionally, sulfamidates derived from phenylglycinol are used to create novel β-aminophosphines, which have potential applications as chiral ligands or organocatalysts. scholaris.ca

Macrocyclic Dilactams: Chiral macrocyclic dilactams have been synthesized using (R)-phenylglycinol as a key structural component. researchgate.netbohrium.com These macrocycles are investigated for their ability to form complexes with ions and neutral organic molecules. researchgate.net

Chiral Auxiliaries for Piperazine (B1678402) Synthesis: (R)-(–)-phenylglycinol has been employed as a chiral auxiliary in the asymmetric synthesis of (R)-(+)-2-methylpiperazine, a valuable pharmacophore. nih.gov The process involves the creation of a protected 2-oxopiperazine intermediate to ensure stereocontrol. nih.gov

The development of these scaffolds highlights the versatility of this compound in generating molecular frameworks with well-defined three-dimensional structures, which is essential for advancing asymmetric catalysis and the synthesis of enantiomerically pure compounds. chemimpex.comresearchgate.net

Strategies for Enabling More Efficient Chiral Resolution

The production of enantiomerically pure phenylglycinol is critical for its use in pharmaceuticals and fine chemicals. chemimpex.comnih.gov While asymmetric synthesis is a primary route, chiral resolution of racemic mixtures remains a viable and often cost-effective strategy, especially for large-scale production. researchgate.net Research has focused on several methods to improve the efficiency of separating phenylglycinol enantiomers.

Enzymatic Resolution: This strategy leverages the high stereoselectivity of enzymes.

Enzymatic Amidation: Lipases, such as Novozym 435, have demonstrated effective regioselectivity for the amidation of phenylglycinol. frontiersin.org In a study involving the reaction of phenylglycinol with capric acid, an 89.41% yield of the desired amide product was achieved under optimized, solvent-free conditions. frontiersin.org

Transaminase-based Cascades: Multi-enzyme cascades are being designed for the synthesis of enantiopure phenylglycinol. acs.orgresearchgate.net One approach uses a transaminase to convert an intermediate, 2-hydroxyacetophenone (B1195853), into (R)- or (S)-phenylglycinol with high conversion (>99%) and excellent enantiomeric excess (>99% ee). hep.com.cn

N-acylation: The enzyme subtilisin has been shown to be effective for the resolution of phenylglycine esters via N-acylation in organic solvents. nih.gov

Crystallization-Based Methods: These techniques rely on the different physical properties of diastereomeric salts or the enantiomers themselves. researchgate.net

Diastereomeric Salt Formation: This classical method involves reacting racemic phenylglycinol with a chiral resolving agent, such as tartaric acid or mandelic acid, to form diastereomeric salts that can be separated by crystallization. nih.gov For instance, resolving 3,3,3-trifluorolactic acid with (S)-phenylglycinol yields a pure diastereomeric salt in a single step with 76% yield and 94% ee. nih.gov

Stripping Crystallization (SC): A newer technique, SC, has been successfully applied to the purification of R-phenylglycinol from enantiomeric mixtures. nih.gov This method combines melt crystallization and vaporization at low pressures, achieving high product purity. nih.gov

Chromatographic and Membrane Separation:

High-performance liquid chromatography (HPLC) using chiral stationary phases is a common analytical and preparative method for separating enantiomers. jiangnan.edu.cn

Chiral nanochannel membranes have also shown potential, with one system exhibiting a selectivity of 5.40 for R-phenylglycinol. jiangnan.edu.cn

| Strategy | Method | Key Findings / Example | Reference |

|---|---|---|---|

| Enzymatic Resolution | Enzymatic Amidation | Novozym 435 lipase (B570770) achieves 89.41% yield in regioselective amidation of phenylglycinol with capric acid. | frontiersin.org |

| Multi-enzyme Cascade | A system using ω-transaminase converts 2-hydroxyacetophenone to phenylglycinol with >99% conversion and >99% ee. | hep.com.cn | |

| Enzymatic Reduction | Lactobacillus brevis ADH yields (S)-(+)-2-Phenylglycinol with 92% yield and 99% ee. | ||

| Crystallization | Diastereomeric Salt Formation | Resolution of 3,3,3-trifluorolactic acid using (S)-phenylglycinol gives 76% yield and 94% ee in one step. | nih.gov |

| Stripping Crystallization | Successfully purifies R-phenylglycinol from enantiomer mixtures by combining melt crystallization and vaporization. | nih.gov | |

| Chromatography/Membrane | Nanochannel Membrane | A β-CD-self-assembled nanochannel membrane demonstrated chiral transport and separation capabilities. | jiangnan.edu.cn |

Integration with Flow Chemistry and Sustainable Synthesis

The chemical industry is increasingly adopting green chemistry principles, and the synthesis of chiral amino alcohols like this compound is no exception. rsc.org Research efforts are focused on developing more sustainable processes by integrating flow chemistry and biocatalysis.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and shorter reaction times. beilstein-journals.org

Oxidation in Flow: The oxidation of N-Boc protected (S)-phenylglycinol has been demonstrated in a flow system using a hypervalent iodine/TEMPO-mediated protocol. beilstein-journals.org While the reaction was successful, some loss of optical purity was observed during the workup. beilstein-journals.org

Fluorination in Flow: The deoxyfluorination of various alcohols using sulfur tetrafluoride (SF4) has been optimized in a continuous flow setup, showcasing the potential for safer handling of hazardous reagents and improved yields for protected amino alcohols. acs.org

General Synthesis: Flow chemistry is being explored for various transformations, including reductions and reductive aminations, which are key steps in the synthesis of chiral amines and amino acids. publish.csiro.aufu-berlin.de

Sustainable and Biocatalytic Approaches:

Atom-Economic Production: A novel approach combines catalytic hydrogenation with electrodialysis using bipolar membranes (EDBM) to produce pure chiral amino alcohols. rsc.org This EDBM system splits the salt byproduct into its corresponding acid and base, allowing the acid to be reused in a closed-loop system, which aligns with the principles of a circular economy. rsc.org

Enzymatic Cascades in Microreactors: Multi-step enzymatic syntheses are being developed in modular microfluidic devices. nih.gov These systems allow for process optimization and can achieve high yields and conversions in continuous-flow synthesis. For example, coupling transketolase and transaminase reactions in a microreactor has been used to produce chiral amino-alcohols from simple starting materials. nih.gov

Bio-based Feedstocks: Researchers have engineered a microbial consortium of E. coli to convert bio-based L-phenylalanine into either (R)- or (S)-phenylglycinol in a one-pot, six-step cascade. hep.com.cn This process achieved high conversion (>99%) and enantiomeric excess (>99%) without the need for additional cofactors, representing a significant step towards sustainable pharmaceutical manufacturing. hep.com.cn

These integrated approaches demonstrate a clear trend towards developing safer, more efficient, and environmentally benign methods for the synthesis of this compound and related chiral compounds. hep.com.cnrsc.org

Applications in Mechanically Chiral Molecules and Interlocked Systems

Beyond its traditional role as a chiral building block, this compound and its derivatives are finding applications in the advanced field of supramolecular chemistry, specifically in the construction of mechanically interlocked molecules like rotaxanes. These molecules possess mechanical chirality, where the chirality arises from the unique geometric arrangement of their non-covalently bonded components rather than from a stereogenic center.

Chiral Rotaxane Synthesis: An efficient method for synthesizing optically pure rotaxanes has been developed. mdpi.com The strategy involves the aminolysis of a prerotaxane that has planar chirality. The prerotaxanes, composed of an achiral stopper unit and a crown ether-type ring, are separated into pure enantiomers using chiral HPLC. These are then converted into the corresponding chiral rotaxanes. mdpi.com

Enantioselective Recognition: These mechanically chiral rotaxanes exhibit enantioselective complexation abilities. Titration experiments using a synthesized rotaxane and the enantiomers of phenylglycinol ((R)-PGO and (S)-PGO) showed significant spectral changes, indicating complexation. mdpi.com This demonstrates the potential of these systems to act as chiral selectors or sensors. mdpi.commdpi.com

Building Blocks for Chiral Receptors: (R)-phenylglycinol has been used as a key building block in the synthesis of chiral macrocyclic dilactams, which are precursors or components for more complex supramolecular structures. researchgate.netbohrium.com These receptors are studied for their ability to recognize and bind with other chiral molecules. mdpi.com In one case, a gelator derived from (R)-phenylglycinol showed enantioselective gelation in the presence of chiral amino alcohols, collapsing when mixed with (S)-phenylglycinol but remaining stable with (R)-phenylglycinol. mdpi.com

The use of this compound in this domain opens up new possibilities for creating advanced materials and molecular machines where chirality can be controlled at a mechanical level. mdpi.com

Exploration of New Biological Targets and Pharmaceutical Applications

This compound is a crucial chiral building block in the synthesis of a wide range of pharmaceuticals. chemimpex.comchemimpex.com Its incorporation into a molecule's structure is often essential for achieving the desired stereochemistry required for specific biological activity and efficacy. ontosight.ai

| Drug/Compound Class | Therapeutic Area | Role of this compound Derivative | Reference |

|---|---|---|---|

| Elagolix | Endometriosis | (−)-N-Boc-D-α-phenylglycinol is a key chiral starting material for synthesizing a mesylate derivative used in the alkylation step to induce chirality. | nih.govscispace.commdpi.com |

| Piperidine Alkaloids | Various (e.g., CNS, antimicrobial) | Phenylglycinol-derived lactams serve as versatile scaffolds for the enantioselective synthesis of alkaloids like quebrachamine and those from the uleine group. | ub.eduresearchgate.net |

| Piperazine Derivatives | Various (e.g., CNS, anticancer) | (R)-(–)-phenylglycinol acts as a chiral auxiliary to synthesize enantiomerically pure (R)-(+)-2-methylpiperazine. | nih.gov |

| Antibacterials | Infectious Diseases | Used in the synthesis of compounds like alafosfalin, an antibacterial α-aminophosphonic acid. | vulcanchem.com |

| Anticancer Agents | Oncology | Serves as a chiral building block for various anticancer agents where specific stereochemistry is critical for targeting tumors. | |

| Antiviral Agents | Infectious Diseases | (R)-phenylglycinol is a precursor for certain HIV-1 protease inhibitors. | nih.gov |

Recent research continues to explore new applications:

Hormone-Related Therapies: In the synthesis of Elagolix, a drug used to treat endometriosis, (−)-N-Boc-D-α-phenylglycinol is reacted with methanesulfonyl chloride to form a chiral mesylate intermediate. nih.govscispace.commdpi.com This intermediate is crucial for inducing the correct stereochemistry in the final drug molecule. nih.govunimi.it

Alkaloid Synthesis: The versatility of phenylglycinol-derived lactams enables the construction of diverse and complex piperidine-containing natural products. ub.edu This has led to the synthesis of various alkaloids, which are known to have a broad range of biological activities. researchgate.net

CNS-Active Agents: The piperazine scaffold is a common feature in drugs targeting the central nervous system. Asymmetric synthesis routes using (R)-(–)-phenylglycinol as a chiral auxiliary provide access to enantiomerically pure piperazine derivatives for drug development. nih.gov

General Drug Discovery: The compound is widely used as a chiral building block in the development of new drug candidates targeting a variety of conditions, including neurological disorders, cancer, and infectious diseases. chemimpex.comvulcanchem.com Its role as a protecting group in peptide synthesis is also critical for creating complex peptide-based drugs. chemimpex.comvulcanchem.com

The continued use of this compound in the synthesis of new chemical entities underscores its importance in medicinal chemistry and the ongoing quest for more selective and effective pharmaceuticals.

Q & A

Basic Question: What are the standard synthetic routes for BOC-D-Phenylglycinol, and how can their efficiency be critically evaluated?

Methodological Answer:

this compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of D-phenylglycinol. Key steps include:

- Boc Protection: Reaction of D-phenylglycinol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) .

- Purification: Column chromatography or recrystallization to isolate the product.

- Characterization: Use H/C NMR to confirm Boc-group integration and stereochemistry retention. HPLC can assess purity (>97% by area) .

Efficiency Metrics: - Yield Optimization: Compare yields under varying conditions (e.g., solvent, temperature).

- Stereochemical Integrity: Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry.

- Scalability: Assess feasibility for multi-gram synthesis (e.g., solvent toxicity, reaction time).

Advanced Question: How can researchers resolve contradictions in stereochemical outcomes when using this compound as a chiral auxiliary?

Methodological Answer:

Discrepancies in stereoselectivity may arise from solvent polarity, temperature, or competing transition states. Systematic approaches include:

- Control Experiments: Repeat reactions under identical conditions to rule out procedural errors .

- Computational Modeling: Use DFT calculations to map transition states and identify steric/electronic influences .

- Cross-Validation: Compare results with alternative auxiliaries (e.g., Evans’ oxazolidinones) to isolate stereochemical drivers .

- Literature Meta-Analysis: Tabulate reported ee values and reaction conditions to identify trends or outliers .

Basic Question: What analytical techniques are essential for verifying the purity and identity of this compound?

Methodological Answer:

- NMR Spectroscopy: H/C NMR to confirm Boc-group presence (e.g., tert-butyl signals at ~1.4 ppm) and aromatic proton integration .

- Mass Spectrometry: High-resolution MS (HRMS) to validate molecular weight ([M+H] expected for CHNO).

- Chiral HPLC: To confirm enantiomeric purity using a chiral stationary phase (e.g., Chiralpak AD-H) .

- Melting Point: Compare observed vs. literature values (e.g., ~302°C with decomposition) .

Advanced Question: How can enantiomeric excess (ee) of this compound derivatives be quantified with high accuracy?

Methodological Answer:

- Chiral Derivatization: Convert the compound to diastereomers using a chiral derivatizing agent (e.g., Mosher’s acid chloride) for F NMR analysis .

- Dynamic Kinetic Resolution: Monitor ee in real-time via inline HPLC coupled with circular dichroism (CD) detectors.

- Statistical Validation: Use triplicate measurements and calculate standard deviations to minimize instrumental error .

Basic Question: What role does this compound play in asymmetric catalysis, and how is its performance benchmarked?

Methodological Answer:

this compound serves as a chiral ligand or building block in asymmetric hydrogenation and aldol reactions. Performance is evaluated by:

- Catalytic Activity: Turnover frequency (TOF) and turnover number (TON) in model reactions (e.g., ketone reductions).

- Stereoselectivity: Compare ee of products with literature benchmarks (e.g., >90% ee for β-hydroxy esters) .

- Substrate Scope: Test reactivity across diverse substrates (e.g., aryl vs. alkyl ketones) to assess versatility .

Advanced Question: What strategies mitigate racemization during this compound-mediated syntheses?

Methodological Answer:

- Low-Temperature Protocols: Conduct reactions at 0–4°C to slow epimerization.

- Proton Sponge Additives: Use 1,8-bis(dimethylamino)naphthalene to buffer acidic byproducts that promote racemization .

- In Situ Monitoring: Employ IR spectroscopy to detect intermediates prone to racemization (e.g., enolates).

- Solvent Screening: Polar aprotic solvents (e.g., DMF) may stabilize transition states better than THF .

Basic Question: How should researchers design a reproducible protocol for this compound synthesis?

Methodological Answer:

- Stepwise Documentation: Detail molar ratios, reaction times, and purification steps (e.g., “stirred for 12 h at 25°C”) .

- Validation via Replicates: Report yields and ee from ≥3 independent syntheses.

- Supplementary Data: Include NMR spectra, HPLC chromatograms, and crystallographic data (if available) in supporting information .

Advanced Question: What computational tools predict the conformational stability of this compound in solution?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Simulate solvent effects (e.g., in DMSO or chloroform) to identify dominant conformers.

- Density Functional Theory (DFT): Calculate rotational barriers around the C-N bond to assess Boc-group stability .

- NOESY Experiments: Cross-validate computational models with nuclear Overhauser effect correlations from 2D NMR .

Basic Question: What are the common pitfalls in characterizing this compound, and how can they be avoided?

Methodological Answer: